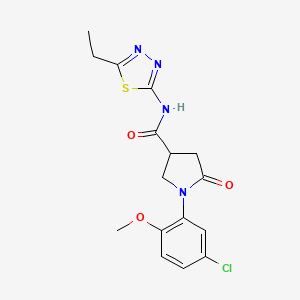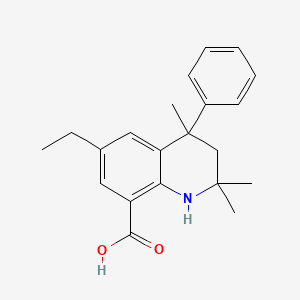
2-(5-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that features a brominated indole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves several key steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Indole Derivative: The brominated indole is then reacted with an appropriate acetamide derivative to form the indole-acetamide intermediate.
Sulfonamide Formation: The final step involves the reaction of the indole-acetamide intermediate with 4-sulfamoylbenzyl chloride in the presence of a base such as triethylamine or pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can intercalate with DNA or bind to protein active sites, while the sulfonamide group can mimic natural substrates or inhibitors, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
- 2-(5-methyl-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
Uniqueness
Compared to its analogs, 2-(5-bromo-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide may exhibit unique biological activities due to the presence of the bromine atom, which can influence its electronic properties and binding affinity to molecular targets. This uniqueness can make it a valuable compound for specific therapeutic applications and research studies.
Properties
Molecular Formula |
C17H16BrN3O3S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16BrN3O3S/c18-14-3-6-16-13(9-14)7-8-21(16)11-17(22)20-10-12-1-4-15(5-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24) |
InChI Key |
MGUPHCPKTPBETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CC3=C2C=CC(=C3)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11027687.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027693.png)
![N-(naphthalen-1-yl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11027705.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B11027709.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027715.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11027716.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11027725.png)
![(5Z)-5-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027729.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11027743.png)
![3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11027746.png)
![4,4,6,8-Tetramethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027748.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11027750.png)

